![molecular formula C11H22N2 B15271852 1-Propyl-1,8-diazaspiro[4.5]decane](/img/structure/B15271852.png)
1-Propyl-1,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propyl-1,8-diazaspiro[4.5]decane can be synthesized through a one-step reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, which includes highly regioselective carbon-carbon coupling and spiro scaffold formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include scaling up the reaction and employing continuous flow techniques to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted diazaspiro compounds.
Aplicaciones Científicas De Investigación
1-Propyl-1,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-ulcer activity.
Industry: Utilized in the development of novel materials with unique structural properties.
Mecanismo De Acción
The mechanism by which 1-Propyl-1,8-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition is achieved through molecular docking, where the compound forms interactions with key residues in the active site of RIPK1.
Comparación Con Compuestos Similares
1-Propyl-1,8-diazaspiro[4.5]decane can be compared with other similar spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: Known for its potent RIPK1 inhibitory activity.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Exhibits anti-ulcer activity.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a promising RIPK1 inhibitor.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
1-propyl-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C11H22N2/c1-2-9-13-10-3-4-11(13)5-7-12-8-6-11/h12H,2-10H2,1H3 |
Clave InChI |
LAUHXKYJENPXBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC12CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



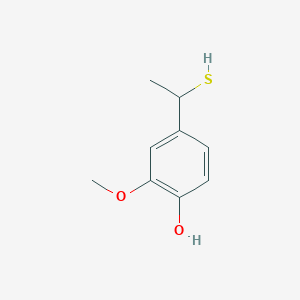
![N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide](/img/structure/B15271785.png)
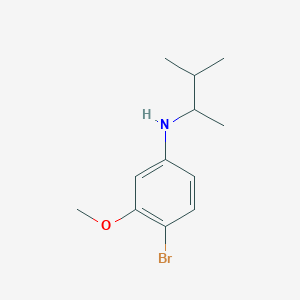
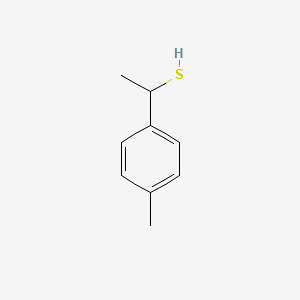
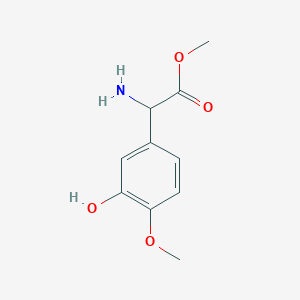

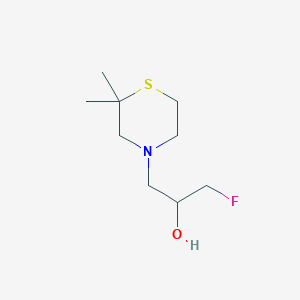
![Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B15271827.png)
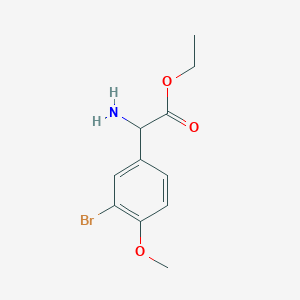
![5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B15271844.png)
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B15271849.png)
amine](/img/structure/B15271850.png)

